Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanoethylating agents under controlled conditions. One common method involves the use of methyl chloroformate and 2-cyanoethylamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.
Scientific Research Applications
Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Methyl piperidine-4-carboxylate: Similar in structure but lacks the cyanoethyl group, which may result in different chemical and biological properties.
Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate: Similar but with an ethyl ester group instead of a methyl ester, potentially affecting its reactivity and applications.
1-(2-Cyanoethyl)piperidine-4-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.
Properties
IUPAC Name |
methyl 1-(2-cyanoethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-4,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAZMLKXFXBXJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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